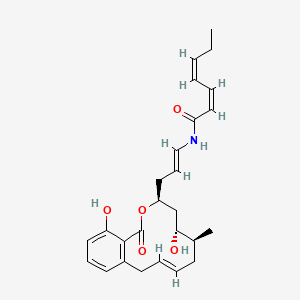

Salicylihalamide A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le salicylihalamide A est un nouveau macrolide cytotoxique isolé de l'éponge marine Haliclona sp. en 1997 par Boyd, Erickson et leurs collaborateurs . Ce composé se caractérise par sa structure unique, qui comprend un groupement acide salicylique, un cycle lactone à 12 chaînons et une chaîne latérale énamide . Le this compound a montré une forte cytotoxicité contre diverses lignées de cellules tumorales humaines, ce qui en fait un composé d'intérêt significatif dans la recherche sur le cancer .

Méthodes De Préparation

La synthèse totale du salicylihalamide A implique plusieurs étapes clés, notamment la métathèse de fermeture de cycle pour construire le macrocycle et l'installation de la chaîne latérale éné-hepta-(Z,Z)-diénamide labile . Une voie de synthèse efficace comprend une métathèse de fermeture de cycle hautement E-sélective pour construire le macrocycle à 12 chaînons et une méthode pratique pour installer la chaîne latérale labile, qui repose sur un réarrangement de Curtius pour forger la liaison C18-N avec une N-acylation subséquente . Une autre approche implique l'utilisation d'un couplage d'acylation photochimique entre l'amine et la dioxinone pour former l'amide, suivi d'une acétylation et d'une métathèse de fermeture de cycle avec le catalyseur de première génération de Grubbs .

Analyse Des Réactions Chimiques

Le salicylihalamide A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs courants utilisés dans ces réactions comprennent l'hydrure de sodium et d'aluminium, l'hydrure de diisobutylaluminium et le diméthylsulfoxyde . Les principaux produits formés à partir de ces réactions comprennent les éthers benzyliques chiraux, les aldéhydes et les énamides . Par exemple, la réaction de l'époxyde chiral avec le 4-méthoxybenzaldéhyde en présence d'hydrure de sodium et d'aluminium donne un 1,3-dioxane, qui peut être ouvert par réduction avec l'hydrure de diisobutylaluminium pour former un éther benzylique chiral .

Applications De Recherche Scientifique

Le salicylihalamide A a un large éventail d'applications en recherche scientifique. En chimie, il est utilisé comme composé modèle pour étudier la synthèse des macrolides et les relations structure-activité . En biologie, il sert d'inhibiteur puissant de la V-ATPase, une enzyme cruciale impliquée dans la régulation du pH cellulaire et le trafic vésiculaire . En médecine, le this compound a montré une activité cytotoxique prometteuse contre diverses lignées de cellules tumorales humaines, ce qui en fait un composé potentiel pour le développement de médicaments anticancéreux . De plus, sa structure unique et sa forte activité biologique en font un outil précieux pour étudier les mécanismes d'action des antibiotiques macrolides .

Mécanisme d'action

Le this compound exerce ses effets en inhibant le secteur V0 de la V-ATPase, une pompe à protons impliquée dans l'acidification des compartiments intracellulaires . Contrairement à d'autres inhibiteurs de la V-ATPase tels que la bafilomycine et la concanamycine, le this compound ne se lie pas au même site, ce qui indique un mécanisme d'action distinct . Il inhibe spécifiquement les V-ATPases mammaliennes mais pas celles de la levure ou d'autres champignons . Cette inhibition entraîne une redistribution spectaculaire de la V1 cytosolique d'une forme soluble à une forme associée à la membrane, ce qui perturbe la régulation du pH cellulaire et le trafic vésiculaire .

Mécanisme D'action

Salicylihalamide A exerts its effects by inhibiting the V0 sector of the V-ATPase, a proton pump involved in acidifying intracellular compartments . Unlike other V-ATPase inhibitors such as bafilomycin and concanamycin, this compound does not compete for the same binding site, indicating a distinct mechanism of action . It specifically inhibits mammalian V-ATPases but not those from yeast or other fungi . This inhibition leads to a dramatic redistribution of cytosolic V1 from a soluble to a membrane-associated form, disrupting cellular pH regulation and vesicular trafficking .

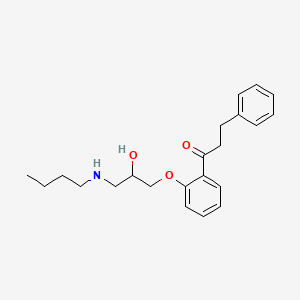

Comparaison Avec Des Composés Similaires

Ces composés partagent une structure macrocyclique similaire et présentent une activité cytotoxique puissante . Le salicylihalamide A est unique en son genre par son inhibition sélective des V-ATPases mammaliennes et son site de liaison distinct . Ceci en fait un outil précieux pour étudier les mécanismes d'inhibition de la V-ATPase et pour développer des inhibiteurs sélectifs à des fins thérapeutiques .

Composés similaires

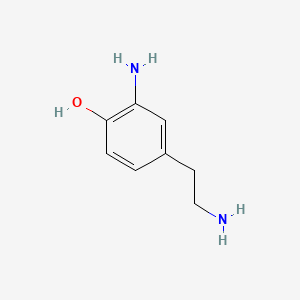

- Apicularen

- Lobatamide

- Oximidine

- Cruentaren

Le this compound se distingue par son mécanisme de liaison unique et son inhibition sélective des V-ATPases mammaliennes, ce qui en fait un composé d'intérêt significatif tant dans la recherche fondamentale que dans les applications thérapeutiques potentielles .

Propriétés

Numéro CAS |

198481-99-1 |

|---|---|

Formule moléculaire |

C26H33NO5 |

Poids moléculaire |

439.5 g/mol |

Nom IUPAC |

(2Z,4Z)-N-[(E)-3-[(4S,6R,7S,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]hepta-2,4-dienamide |

InChI |

InChI=1S/C26H33NO5/c1-3-4-5-6-16-24(30)27-17-10-14-21-18-23(29)19(2)11-7-8-12-20-13-9-15-22(28)25(20)26(31)32-21/h4-10,13,15-17,19,21,23,28-29H,3,11-12,14,18H2,1-2H3,(H,27,30)/b5-4-,8-7+,16-6-,17-10+/t19-,21-,23+/m0/s1 |

Clé InChI |

VFCUJHFLFHQCRD-PFIOQAQVSA-N |

SMILES |

CCC=CC=CC(=O)NC=CCC1CC(C(CC=CCC2=C(C(=CC=C2)O)C(=O)O1)C)O |

SMILES isomérique |

CC/C=C\C=C/C(=O)N/C=C/C[C@H]1C[C@H]([C@H](C/C=C/CC2=C(C(=CC=C2)O)C(=O)O1)C)O |

SMILES canonique |

CCC=CC=CC(=O)NC=CCC1CC(C(CC=CCC2=C(C(=CC=C2)O)C(=O)O1)C)O |

Synonymes |

salicylihalamide A salicylihalamide B salicylihalamide-A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[3-[3-(4-Acetyloxyphenyl)-3-methyloxiran-2-yl]-2-methyloxiran-2-yl]phenyl] acetate](/img/structure/B1205153.png)

![8-chloro-7-propan-2-yloxy-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-4-one](/img/structure/B1205164.png)

![6-Methoxy-4-methyl-2-[(2-methylphenyl)methylthio]quinazoline](/img/structure/B1205165.png)

![Methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1205166.png)

![3,8,12,16-Tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1205167.png)

![1-(2-Furanyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylthio)ethanone](/img/structure/B1205171.png)

![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B1205174.png)

![N-[3-carbamoyl-5-[diethylamino(oxo)methyl]-4-methyl-2-thiophenyl]carbamic acid methyl ester](/img/structure/B1205177.png)